3-Cyclohexene-1-carbonitrile
Overview
Description
3-Cyclohexene-1-carbonitrile is a chemical compound involved in various organic reactions and has been studied for its chemical and physical properties. The compound participates in oligomerization reactions and has been analyzed for its structural characteristics using spectroscopic methods.
Synthesis Analysis
The synthesis of 3-Cyclohexene-1-carbonitrile and its derivatives involves anionic oligomerization processes, where noncyclic unsaturated dimers and trimers are the principal products. The reaction, catalyzed by potassium tert-butoxide, leads to the formation of pure isomeric dimers with detailed investigations on their configurations and conformations using IR and NMR spectroscopy, suggesting possible mechanisms for oligomerization processes (Messina, Cavalli, & Moraglia, 1979).
Molecular Structure Analysis
The molecular structure of 3-Cyclohexene-1-carbonitrile derivatives has been established through spectroscopic data and X-ray crystallography. Studies have revealed the relative stereochemical configurations and conformational preferences of these compounds, highlighting the structural diversity and complexity of cyclohexene nitriles (Lorente et al., 1995).
Chemical Reactions and Properties
3-Cyclohexene-1-carbonitrile undergoes various chemical reactions, including cyclopropanation and Alder-ene reactions, with the formation of products demonstrating the compound's reactivity and the influence of the CN group's configuration on the reaction outcomes. DFT studies provide insight into the reaction mechanisms, highlighting the compound's versatility in synthetic chemistry (Ashirov et al., 2006).
Scientific Research Applications
Polymer Chemistry : The anionic oligomerization of 1-cyclohexene-1-carbonitrile and its mixtures with 3-cyclohexene-1-carbonitrile isomer results in noncyclic unsaturated dimers and trimers, contributing to polymer science (Messina, Cavalli, & Moraglia, 1979).
Fragrance Ingredient Safety : 3-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carbonitrile, a related compound, has been evaluated for various toxicological endpoints like genotoxicity and skin sensitization, indicating its safe use in fragrances (Api et al., 2020).
Synthetic Chemistry : Studies on the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile provide insights into the synthesis processes of complex organic compounds (Lujan-Montelongo & Fleming, 2014).
Chemical Structure Analysis : Research on compounds like 5′-Methylsulfanyl-4′-oxo-7′-phenyl-3′,4′-dihydro-1′H-spiro[cyclohexane-1,2′-quinazoline]-8′-carbonitrile contributes to understanding the chemical structure and bonding in complex molecules (Liu et al., 2011).
Medicinal Chemistry : Synthesis of derivatives like 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, and their reactivity with various compounds, contributes to the development of new pharmaceuticals (Elkholy & Morsy, 2006).
Reaction Mechanisms in Organic Chemistry : The study of reactions like the Alder-ene reaction of 3-methylcyclopropene-3-carbonitrile offers valuable insights into organic reaction mechanisms (Ashirov et al., 2006).
Material Science : Research on the microwave synthesis of nitrogen-doped carbon nanotubes from azobis(cyclohexanecarbonitrile) showcases the application of this compound in advanced material synthesis (Sridhar et al., 2015).
Organocatalysis : Studies on the organocatalyzed synthesis of compounds like 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles using 3-cyclohexene-1-carbonitrile derivatives enhance our understanding of catalyst-driven organic synthesis (Ding & Zhao, 2010).
Environmental Chemistry : Iron(III) amino triphenolate complexes used in the reaction with 3-cyclohexene oxide (related to 3-cyclohexene-1-carbonitrile) for CO2 conversion demonstrate the environmental applications of this compound (Taherimehr et al., 2013).
Pharmacology : Synthesis and evaluation of antifungal properties of novel compounds derived from 3-cyclohexene-1-carbonitrile analogues highlight its potential in developing new antifungal agents (Gholap et al., 2007).
Safety And Hazards
properties
IUPAC Name |
cyclohex-3-ene-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBNBQFUPDFFQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861706 | |
Record name | 3-Cyclohexene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexene-1-carbonitrile | |
CAS RN |
100-45-8 | |
Record name | 3-Cyclohexene-1-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyanocyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyanocyclohexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Cyclohexene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyclohexene-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CYANOCYCLOHEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65GN9AVCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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